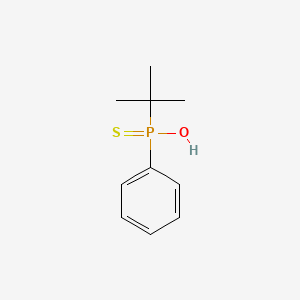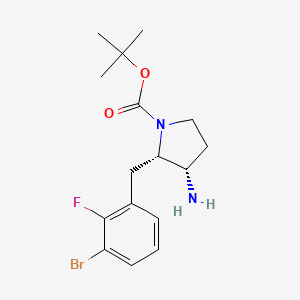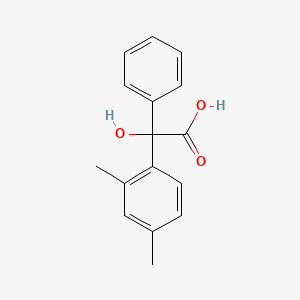
6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound features a benzodioxine ring system substituted with a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Substitution with 3-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxine ring or the 3-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzodioxines.
Applications De Recherche Scientifique
6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the 3-methyl group.
6-(4-Methylphenyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with the methyl group in a different position.
6-(3-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
6-(3-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is unique due to the specific positioning of the 3-methyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
6-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O2/c1-11-3-2-4-12(9-11)13-5-6-14-15(10-13)17-8-7-16-14/h2-6,9-10H,7-8H2,1H3 |
Clé InChI |
HANFUFSHPMEFOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)




![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)







